N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic core comprising an 8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene scaffold, substituted with a 2-(1H-indol-3-yl)ethyl group and a cyclopentyl acetamide moiety via a sulfanyl linker.
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S2/c32-23(29-18-7-1-2-8-18)16-34-27-30-24-20-10-4-6-12-22(20)35-25(24)26(33)31(27)14-13-17-15-28-21-11-5-3-9-19(17)21/h3-6,9-12,15,18,28H,1-2,7-8,13-14,16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITLQVIQSULRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclopentyl group is introduced through a cyclization reaction, and the thia-diazatricyclic structure is formed via a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and substituted indole compounds, each with potential biological activities .
Scientific Research Applications
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The compound may also interact with DNA and proteins, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Acetamide Motifs
Several compounds share key structural elements with the target molecule:
Key Observations :
- Heterocyclic Core Variations : The tricyclic core of the target compound distinguishes it from simpler oxadiazole or tetrazole-based analogues. This complexity may enhance binding specificity but complicate synthesis .
- Substituent Effects : The cyclopentyl acetamide group in the target compound contrasts with aryl acetamides (e.g., 4-methylphenyl in 8g or 2,5-dimethoxyphenyl in 379710-29-9). Bulky cyclopentyl groups may influence pharmacokinetics (e.g., lipophilicity, metabolic stability) .
- Indole Positioning: The 2-(indol-3-yl)ethyl sidechain in the target compound is analogous to the indol-3-ylmethyl group in 8g.
Biological Activity
N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant investigation. This article synthesizes available research findings regarding its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Cyclopentyl group : Contributes to hydrophobic interactions.
- Indole moiety : Known for diverse biological activities including anticancer effects.
- Thiazole and diazatricyclo structures : Implicated in various pharmacological activities.
The molecular formula is , indicating a significant degree of complexity that may influence its biological interactions.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties:
- Cell Line Studies :
-
Mechanism of Action :
- The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
- Its structural components suggest potential interactions with DNA or key enzymes involved in cancer metabolism.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial effects:
- In Vitro Studies :
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- Mechanisms :
Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized various derivatives of the compound and evaluated their anticancer activity against NSCLC and CNS cancer cell lines. The most active derivative demonstrated significant cytotoxicity with minimal effects on healthy cells.
| Compound | Cell Line | Log GI(50) |
|---|---|---|
| 4.10 | HOP-92 | -6.01 |
| 4.10 | U251 | -6.00 |
This study underscores the potential of N-cyclopentyl derivatives in targeted cancer therapy .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of structurally related compounds. The results indicated effective inhibition of bacterial growth, highlighting the therapeutic potential of these compounds in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
